molecular formula C13H20O2 B13943799 1-Butoxy-2-ethyl-4-methoxybenzene CAS No. 378787-51-0

1-Butoxy-2-ethyl-4-methoxybenzene

Cat. No.: B13943799
CAS No.: 378787-51-0
M. Wt: 208.30 g/mol
InChI Key: JRXSVKUUFFKVAM-UHFFFAOYSA-N
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Description

1-Butoxy-2-ethyl-4-methoxybenzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with butoxy, ethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-2-ethyl-4-methoxybenzene typically involves the alkylation of 4-methoxyphenol with 1-bromo-2-ethylbutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced separation techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2-ethyl-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions are typical for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alkylated or hydrogenated derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Butoxy-2-ethyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butoxy-2-ethyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The butoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethyl group can influence the compound’s hydrophobicity. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

  • 1-Butoxy-4-methoxybenzene
  • 2-Butoxy-4-methoxybenzene
  • 1-Ethoxy-2-ethyl-4-methoxybenzene

Comparison: 1-Butoxy-2-ethyl-4-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications.

Properties

CAS No.

378787-51-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-butoxy-2-ethyl-4-methoxybenzene

InChI

InChI=1S/C13H20O2/c1-4-6-9-15-13-8-7-12(14-3)10-11(13)5-2/h7-8,10H,4-6,9H2,1-3H3

InChI Key

JRXSVKUUFFKVAM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)OC)CC

Origin of Product

United States

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